2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
2-ethoxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study by Bobeldijk et al. (1990) focused on the synthesis of precursor compounds for radiopharmaceutical applications, demonstrating the versatility of related chemical structures in high-yield synthesis processes (Bobeldijk et al., 1990).
- Whitfield and Papadopoulos (1981) explored the reactivity of benzoylthioamides with various dinucleophilic reagents, leading to the formation of 1,2,4-triazoles and 1,2,4-oxadiazoles, showcasing the synthetic utility of these compounds in heterocyclic chemistry (Whitfield & Papadopoulos, 1981).
Biological Applications
- Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives, including structures similar to the queried compound, and evaluated them for anticancer activity, showing moderate to excellent efficacy against various cancer cell lines (Ravinaik et al., 2021).
- Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and evaluated their antimicrobial activities, providing insight into the potential therapeutic applications of similar compounds (Sharma et al., 2004).
Antidiabetic and Antimicrobial Activities
- Lalpara et al. (2021) investigated novel dihydropyrimidine derivatives for their antidiabetic properties, highlighting the potential of such compounds in medical applications (Lalpara et al., 2021).
- Karanth et al. (2019) explored the crystal structure and biological activities of 1,3,4-oxadiazole derivatives, including antibacterial and antioxidant properties, emphasizing the diverse biological relevance of these compounds (Karanth et al., 2019).
properties
IUPAC Name |
2-ethoxy-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-2-24-13-6-4-3-5-12(13)17(23)19-10-15-20-16(21-25-15)11-7-8-18-14(22)9-11/h3-9H,2,10H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOJIXRYGJVPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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